tert-Butyl 2-ethoxybenzoate
CAS No.: 188754-42-9
Cat. No.: VC20580647
Molecular Formula: C13H18O3
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 188754-42-9 |
---|---|
Molecular Formula | C13H18O3 |
Molecular Weight | 222.28 g/mol |
IUPAC Name | tert-butyl 2-ethoxybenzoate |
Standard InChI | InChI=1S/C13H18O3/c1-5-15-11-9-7-6-8-10(11)12(14)16-13(2,3)4/h6-9H,5H2,1-4H3 |
Standard InChI Key | RJGVVNFVSJQRPD-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CC=CC=C1C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
tert-Butyl 2-ethoxybenzoate (IUPAC name: tert-butyl 2-ethoxybenzoate) consists of a benzene ring substituted with an ethoxy group (–OCH₂CH₃) at the 2-position and a tert-butyl ester (–OC(O)C(CH₃)₃) at the 1-position. The tert-butyl group introduces significant steric bulk, which influences the compound’s conformational stability and reactivity. The ethoxy substituent, being an electron-donating group, modulates the electronic density of the aromatic ring, affecting its participation in electrophilic substitution reactions .
Molecular Formula: C₁₃H₁₈O₃
Molecular Weight: 222.28 g/mol (calculated from atomic masses).
SMILES Notation: CC(C)(C)OC(=O)C1=C(OCCO)C=CC=C1
Physicochemical Properties
The physicochemical properties of tert-butyl 2-ethoxybenzoate can be extrapolated from structurally related esters:
The compound’s low water solubility and moderate LogP value suggest preferential solubility in organic solvents such as dichloromethane, ethyl acetate, and toluene.
Synthesis and Reaction Mechanisms
Synthetic Pathways
The most plausible route to synthesize tert-butyl 2-ethoxybenzoate involves Fischer esterification, a well-established method for preparing benzoate esters .
Reagents:
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2-Ethoxybenzoic acid
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tert-Butyl alcohol
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Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
Procedure:
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Reflux: 2-Ethoxybenzoic acid and tert-butyl alcohol are combined in a 1:2 molar ratio with catalytic sulfuric acid.
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Dehydration: The mixture is refluxed at 120–140°C for 6–12 hours, with water removal via a Dean-Stark trap to shift equilibrium toward ester formation.
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Workup: The crude product is washed with sodium bicarbonate to neutralize residual acid, followed by purification via vacuum distillation or column chromatography.
Reaction Equation:
Yield: 70–85% (estimated based on analogous syntheses ).
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key absorption bands for tert-butyl 2-ethoxybenzoate include:
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Ester C=O Stretch: 1710–1740 cm⁻¹ (strong).
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Aromatic C–O (Ethoxy): 1250–1270 cm⁻¹.
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tert-Butyl C–H Stretch: 1360–1380 cm⁻¹ and 1460–1480 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz):
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δ 1.45 (s, 9H): tert-Butyl group.
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δ 1.50 (t, 3H, J = 7.0 Hz): Ethoxy CH₃.
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δ 4.10 (q, 2H, J = 7.0 Hz): Ethoxy CH₂.
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δ 6.85–7.60 (m, 4H): Aromatic protons.
¹³C NMR (CDCl₃, 100 MHz):
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δ 165.5: Ester carbonyl.
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δ 113.5–160.0: Aromatic carbons.
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δ 80.5: tert-Butyl quaternary carbon.
Applications in Organic Synthesis
Pharmaceutical Intermediates
tert-Butyl 2-ethoxybenzoate may serve as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) or antifungal agents, where ethoxy-substituted aromatics are pharmacophores.
Fragrance and Flavor Industry
The compound’s ester functionality and aromaticity make it a candidate for synthesizing flavoring agents, though its direct use is limited by regulatory approvals.
Future Research Directions
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Catalytic Optimization: Exploring enzyme-catalyzed esterification for greener synthesis.
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Biological Screening: Evaluating antimicrobial or anti-inflammatory properties.
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